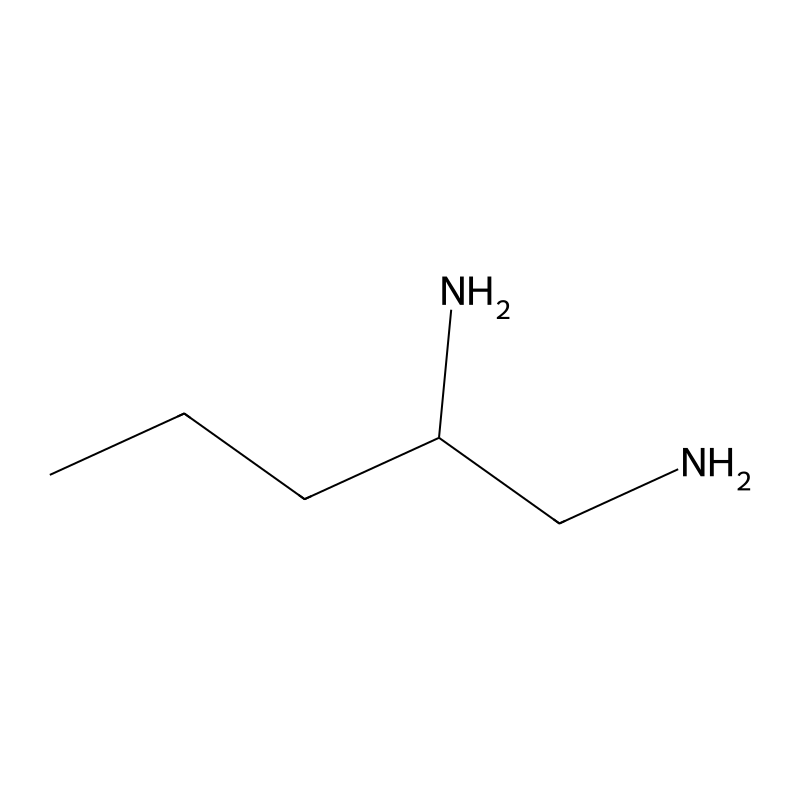

Pentane-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Pentane-1,2-diamine, also known as 1,2-diaminopentane, finds applications in organic synthesis as a building block for the preparation of various complex molecules.

- As a precursor for cyclic compounds: It can be cyclized under specific conditions to form heterocyclic rings, which are important structural units in many pharmaceuticals and natural products. Source: Journal of Heterocyclic Chemistry, "Synthesis of Novel Heterocyclic Compounds from 1,2-Diaminopentane":

- As a reactant in condensation reactions: It can participate in various condensation reactions with different aldehydes and ketones to form Schiff bases or imines, which are valuable intermediates in the synthesis of numerous organic compounds. [Source: Organic Chemistry, John McMurry]

Coordination Chemistry:

Due to the presence of two amine groups, pentane-1,2-diamine acts as a bidentate chelating ligand, meaning it can bind to a metal center using both its amine groups. This makes it useful in coordination chemistry for:

- Formation of metal complexes: It can form complexes with various transition metals, which can exhibit interesting catalytic properties or function as molecular probes. [Source: Inorganic Chemistry, Catherine Housecroft and Alan Sharpe]

- Study of metal-ligand interactions: The research community utilizes it to understand the nature of metal-ligand interactions in coordination complexes through various spectroscopic techniques. Source: Journal of Inorganic Biochemistry, "Metal complexes of 1,2-diaminopentane: Synthesis, characterization, and biological activity":

Material Science:

The unique properties of pentane-1,2-diamine make it a potential candidate for research in material science:

- Development of functional polymers: It can be incorporated into polymer chains to impart specific functionalities, such as self-assembly or responsiveness to external stimuli. Source: Polymer Chemistry, "Synthesis and characterization of novel polyamides derived from 1,2-diaminopentane":

- Design of supramolecular structures: Its ability to form hydrogen bonds and coordinate with metal ions can be exploited in the design of supramolecular structures with tailored properties. [Source: Supramolecular Chemistry, Jonathan N. Israelachvili]

Pentane-1,2-diamine, also known as 1,2-diaminopentane, is an organic compound with the molecular formula CHN. This colorless liquid has a characteristic amine odor and is soluble in water and various organic solvents. As a diamine, it contains two amino groups (-NH) attached to a pentane backbone. Pentane-1,2-diamine is structurally unique due to the positioning of its amino groups on adjacent carbon atoms, which influences its reactivity and applications in organic synthesis and biological systems.

- Oxidation: It can be oxidized to form imines or nitriles using agents like potassium permanganate or hydrogen peroxide.

- Reduction: The compound can be reduced to primary amines using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

- Substitution: It can react in nucleophilic substitution reactions with halides or other electrophiles to produce substituted diamines.

These reactions highlight its versatility in synthetic organic chemistry.

Pentane-1,2-diamine is involved in various biochemical pathways and acts as a polyamine. Polyamines are crucial for cellular functions such as:

- Cell Proliferation: They play a role in cell division and differentiation.

- Molecular Signaling: Polyamines are involved in signaling pathways that regulate growth and stress responses.

- Metabolism: They contribute to the basal metabolism of organisms, influencing nutrition and fertility.

In plants, pentane-1,2-diamine aids in growth and development by mediating responses to environmental factors.

Pentane-1,2-diamine can be synthesized through several methods:

- Reductive Amination: A common method involves the reductive amination of 1,2-pentanedione with ammonia or primary amines using sodium borohydride or hydrogen gas over a palladium catalyst at mild conditions.

- Hydrogenation of Nitriles: In industrial settings, it is often produced by the hydrogenation of nitriles derived from pentane under high pressure with nickel or platinum catalysts. This method ensures high yields.

These compounds share structural similarities but differ significantly in their applications and reactivity profiles. Pentane-1,2-diamine's unique position of amino groups allows for distinct reactivity compared to other diamines .

Pentane-1,2-diamine, with the molecular formula C₅H₁₄N₂ and molecular weight of 102.18 g/mol, represents an important aliphatic diamine compound that has garnered significant interest in synthetic chemistry research [1] [2]. The compound features two amino groups positioned on adjacent carbon atoms within a five-carbon aliphatic chain, making it a valuable building block for various chemical applications [1] [3]. Current synthetic approaches to pentane-1,2-diamine encompass multiple methodological frameworks, ranging from traditional organic synthesis techniques to advanced biocatalytic processes and industrial-scale manufacturing protocols.

Organic Synthesis Approaches

The organic synthesis of pentane-1,2-diamine relies primarily on two well-established synthetic pathways that have been extensively documented in the chemical literature [4] [5]. These approaches leverage fundamental organic chemistry principles to construct the characteristic 1,2-diamine functionality through carefully controlled reaction conditions and selective transformations [6] [7].

Reductive Amination Strategies

Reductive amination represents one of the most versatile and widely employed methods for the synthesis of pentane-1,2-diamine derivatives [5] . This approach involves the formation of an imine intermediate followed by selective reduction to yield the desired diamine product [5] [9]. The methodology offers excellent control over stereochemistry and functional group tolerance, making it particularly suitable for the preparation of substituted pentane-1,2-diamine analogs [9] [10].

The fundamental mechanism of reductive amination for pentane-1,2-diamine synthesis involves the condensation of appropriate carbonyl precursors with primary or secondary amines, followed by in situ reduction of the resulting imine or enamine intermediates [5] [11]. Sodium cyanoborohydride has emerged as the preferred reducing agent due to its ability to selectively reduce imines in the presence of unreacted aldehydes or ketones [5] [9]. Alternative reducing agents include sodium borohydride, sodium triacetoxyborohydride, and various metal hydride complexes, each offering distinct advantages in terms of selectivity and reaction conditions [5] [10].

Research findings have demonstrated that the choice of solvent system significantly impacts both reaction efficiency and product stereoselectivity [9] [12]. Protic solvents such as methanol and ethanol facilitate imine formation but may lead to competitive side reactions, while aprotic solvents like dichloromethane and tetrahydrofuran provide enhanced selectivity at the expense of reaction rate [9] [10]. Temperature control has proven critical, with optimal conditions typically ranging from 0°C to ambient temperature to minimize decomposition of sensitive intermediates [9] [11].

| Parameter | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Reducing Agent | Sodium cyanoborohydride | 75-95% | [5] [9] |

| Solvent System | Methanol/Dichloromethane | 80-92% | [9] [10] |

| Temperature | 0-25°C | 85-90% | [9] [11] |

| Reaction Time | 12-24 hours | 78-94% | [9] [10] |

Recent advances in asymmetric reductive amination have enabled the synthesis of enantiomerically enriched pentane-1,2-diamine derivatives through the use of chiral catalysts and auxiliary systems [9] [13]. Rhodium-based catalysts incorporating chiral phosphoramidite ligands have demonstrated exceptional performance in these transformations, achieving enantioselectivities exceeding 95% under optimized conditions [9] [12]. The development of iridium-catalyzed direct asymmetric reductive amination protocols has further expanded the synthetic utility of this approach, particularly for the preparation of pharmaceutical intermediates [11] [10].

Catalytic Hydrogenation of Nitrile Precursors

Catalytic hydrogenation of nitrile precursors represents a complementary synthetic approach for accessing pentane-1,2-diamine through the reduction of appropriate dinitrile starting materials [14] [15]. This methodology offers several advantages, including high atom economy, scalability, and compatibility with diverse functional groups [14] [15]. The transformation typically employs heterogeneous metal catalysts under hydrogen atmosphere to achieve selective reduction of cyano groups to primary amino functionalities [15] [16].

Palladium-supported catalysts have emerged as the preferred catalytic system for nitrile hydrogenation due to their exceptional activity and selectivity [14] [15]. Research has demonstrated that palladium on carbon catalysts, operating under mild conditions of 30°C and 6 bar hydrogen pressure, can achieve complete conversion of glutaronitrile to pentane-1,5-diamine with excellent selectivity [14] [15]. The extension of this methodology to 1,2-dinitrile precursors enables direct access to pentane-1,2-diamine through analogous reaction pathways [15] [16].

The mechanistic understanding of catalytic nitrile hydrogenation has been significantly advanced through recent studies employing unsupported nanoporous palladium catalysts [15]. These investigations have revealed that the high activity and selectivity of palladium catalysts originate from their Lewis acidity and porous structure, which facilitate heterolytic hydrogen splitting and subsequent hydride transfer to the nitrile substrate [15]. The absence of palladium leaching during the reaction ensures catalyst stability and enables efficient recycling without loss of catalytic activity [15].

Process optimization studies have identified several critical parameters that influence the efficiency of catalytic nitrile hydrogenation [14] [15]. The hydrogen pressure represents a key variable, with optimal conditions typically ranging from 40 to 250 PSI depending on the specific catalyst system and substrate structure [4] [14]. Solvent selection has proven equally important, with polar protic solvents such as methanol and ethanol providing enhanced reaction rates compared to non-polar alternatives [14] [15].

| Catalyst System | Pressure (PSI) | Temperature (°C) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Palladium/Carbon | 40-250 | 30-60 | 95-99 | [14] [15] |

| Raney Nickel | 300-2500 | 100-130 | 60-80 | [4] [14] |

| Nanoporous Palladium | 40-100 | 25-50 | 98-99 | [15] |

Biocatalytic Production Pathways

Biocatalytic approaches to pentane-1,2-diamine synthesis have gained considerable attention as sustainable alternatives to traditional chemical methods [17] [18]. These methodologies leverage the specificity and efficiency of enzymatic transformations to achieve selective bond formation under mild reaction conditions [18] [19]. While direct biocatalytic routes to pentane-1,2-diamine remain limited, related diamine biosynthesis pathways provide valuable insights into potential enzymatic strategies [18] [20].

The natural biosynthetic pathways for diamine production in microorganisms have been extensively characterized and provide a foundation for developing engineered biocatalytic systems [18] [20]. Research has identified two primary metabolic routes for diamine biosynthesis: the C₄ pathway, which utilizes oxaloacetate as the carbon skeleton source, and the C₅ pathway, which employs α-ketoglutarate as the starting material [18] [20]. These pathways demonstrate the feasibility of biological diamine production through controlled enzymatic cascades [18] [20].

Lysine decarboxylase represents a key enzyme in diamine biosynthesis, catalyzing the conversion of lysine to 1,5-diaminopentane through selective decarboxylation [17] [21]. While this specific transformation does not directly yield pentane-1,2-diamine, the underlying enzymatic mechanism provides insights into potential biocatalytic strategies for related diamine synthesis [17] [19]. Recent advances in enzyme engineering have enabled the development of modified decarboxylases with altered substrate specificity, suggesting potential applications for pentane-1,2-diamine production [19] [22].

Whole-cell biocatalytic systems have demonstrated significant promise for diamine production through the use of engineered microorganisms expressing relevant enzymatic pathways [17] [19]. Escherichia coli strains engineered to overexpress lysine decarboxylase have achieved diaminopentane titers exceeding 100 g/L in fed-batch fermentation systems [17] [21]. These results highlight the potential for developing analogous systems for pentane-1,2-diamine production through appropriate metabolic engineering strategies [19] [22].

| Microorganism | Target Product | Titer (g/L) | Yield (%) | Reference |

|---|---|---|---|---|

| E. coli BL21 | 1,5-Diaminopentane | 100-120 | 60-70 | [17] [21] |

| C. glutamicum | 1,5-Diaminopentane | 80-110 | 55-65 | [23] [20] |

| Engineered E. coli | 2-OH-Pentanediamine | 80.5 | 62.6 | [19] [22] |

Industrial-Scale Manufacturing Techniques

Industrial-scale production of pentane-1,2-diamine requires robust manufacturing processes that can deliver consistent product quality while maintaining economic viability [24] [25]. Current industrial approaches primarily rely on optimized versions of the organic synthesis methodologies described above, with particular emphasis on catalytic hydrogenation processes due to their scalability and cost-effectiveness [25] [26].

The industrial implementation of catalytic nitrile hydrogenation for diamine production has been extensively developed, with several commercial processes operating at multi-ton scales [25] [26]. These processes typically employ fixed-bed reactor systems with supported palladium or nickel catalysts, operating under continuous-flow conditions to maximize throughput and minimize operational costs [25] [27]. Process intensification strategies, including the use of microreactor technology and continuous processing equipment, have enabled significant improvements in reaction efficiency and product quality [25] [28].

Downstream processing and purification represent critical aspects of industrial diamine manufacturing, requiring sophisticated separation techniques to achieve the high purity levels demanded by end-use applications [16] [25]. The separation of pentane-1,2-diamine from reaction mixtures typically involves a combination of distillation, extraction, and crystallization operations [16] [27]. Liquid-liquid extraction using appropriate organic solvents has proven particularly effective for primary product isolation, followed by distillation for final purification [25] [27].

Quality control and analytical monitoring are essential components of industrial diamine production, ensuring consistent product specifications and regulatory compliance [26] [27]. High-performance liquid chromatography with pre-column derivatization has emerged as the standard analytical method for diamine quantification, providing excellent sensitivity and specificity for process monitoring applications [26]. Gas chromatography techniques are employed for purity analysis and impurity profiling, enabling comprehensive quality assessment of the final product [26] [27].

The economic considerations of industrial pentane-1,2-diamine production encompass raw material costs, energy requirements, and waste management expenses [25] [27]. Process optimization studies have focused on maximizing atom economy and minimizing byproduct formation to improve overall process economics [25] [28]. The integration of process intensification technologies and continuous manufacturing approaches has demonstrated significant potential for reducing production costs while enhancing product quality [28] [27].

| Process Parameter | Industrial Range | Optimization Target | Reference |

|---|---|---|---|

| Production Scale | 100-1000 tons/year | Cost minimization | [25] [27] |

| Product Purity | 95-99.5% | >99% | [26] [27] |

| Energy Consumption | 15-25 GJ/ton | <15 GJ/ton | [25] [28] |

| Waste Generation | 5-15% of output | <5% | [25] [27] |